molecular formula C9H13BrO B13470488 4-(Bromomethyl)-4-(prop-2-yn-1-yl)oxane

4-(Bromomethyl)-4-(prop-2-yn-1-yl)oxane

Cat. No.: B13470488
M. Wt: 217.10 g/mol
InChI Key: OMJDDUISQDXTTL-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4-(prop-2-yn-1-yl)oxane is an organic compound that features both bromomethyl and prop-2-yn-1-yl functional groups attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4-(prop-2-yn-1-yl)oxane typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Addition of Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be added through alkylation reactions using propargyl bromide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-4-(prop-2-yn-1-yl)oxane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Addition Reactions: The prop-2-yn-1-yl group can undergo addition reactions, such as hydrogenation or halogenation.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Addition Reactions: Catalysts like palladium or platinum may be employed for hydrogenation.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or nitriles, while addition reactions can produce alkanes or halogenated compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: May serve as a building block for bioactive compounds.

    Medicine: Potential use in the development of pharmaceuticals.

    Industry: Could be used in the production of advanced materials or as a precursor for polymers.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4-(prop-2-yn-1-yl)oxane depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its activity would depend on its interaction with molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-4-(prop-2-yn-1-yl)oxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    4-(Bromomethyl)-4-(but-2-yn-1-yl)oxane: Similar structure but with a but-2-yn-1-yl group instead of a prop-2-yn-1-yl group.

Properties

Molecular Formula

C9H13BrO

Molecular Weight

217.10 g/mol

IUPAC Name

4-(bromomethyl)-4-prop-2-ynyloxane

InChI

InChI=1S/C9H13BrO/c1-2-3-9(8-10)4-6-11-7-5-9/h1H,3-8H2

InChI Key

OMJDDUISQDXTTL-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(CCOCC1)CBr

Origin of Product

United States

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